2,6-Dibromo-3-chloro-5-fluoropyridine
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Overview
Description
2,6-Dibromo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5HBr2ClFN It is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method includes the bromination of 3-chloro-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms under appropriate reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol are typical reagents and conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dibromo-3-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its potential biological activity.
Medicine: It is investigated for its role in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-chloro-5-fluoropyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen atoms influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-3-fluoropyridine
- 2,6-Dichloro-5-fluoropyridine
- 2,6-Dibromo-3-chloropyridine
Uniqueness
2,6-Dibromo-3-chloro-5-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and distinguishes it from other halogenated pyridines .
Properties
IUPAC Name |
2,6-dibromo-3-chloro-5-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClFN/c6-4-2(8)1-3(9)5(7)10-4/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQKGSQJVXXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2183999-08-6 |
Source
|
Record name | 2,6-dibromo-3-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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